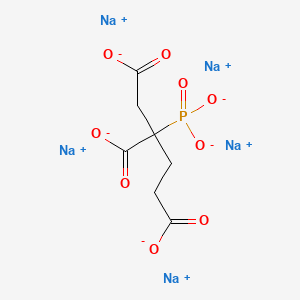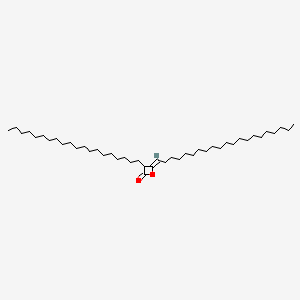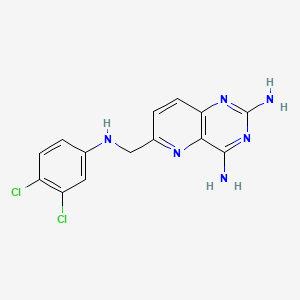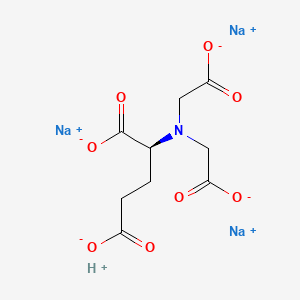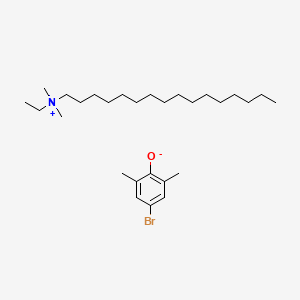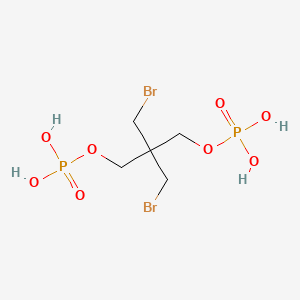
Calcium bis(3-acetoacetylaminobenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(3-acetoacetylaminobenzenesulphonate) is a chemical compound with the molecular formula C20H20CaN2O10S2. It is known for its unique structure, which includes two 3-acetoacetylaminobenzenesulphonate groups coordinated to a calcium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(3-acetoacetylaminobenzenesulphonate) typically involves the reaction of 3-acetoacetylaminobenzenesulphonic acid with a calcium salt, such as calcium chloride. The reaction is carried out in an aqueous medium, and the product is precipitated out by adjusting the pH of the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of calcium bis(3-acetoacetylaminobenzenesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The product is then purified through filtration and drying processes to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Calcium bis(3-acetoacetylaminobenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product. The reactions are often carried out in organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Calcium bis(3-acetoacetylaminobenzenesulphonate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用機序
The mechanism by which calcium bis(3-acetoacetylaminobenzenesulphonate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Calcium bis(3-acetoacetylaminobenzenesulphonate): Known for its unique structure and properties.
Calcium bis(3-acetoacetylaminobenzenesulphonate): Another compound with similar functional groups but different coordination chemistry.
Calcium bis(3-acetoacetylaminobenzenesulphonate): A related compound with distinct reactivity and applications.
Uniqueness
Calcium bis(3-acetoacetylaminobenzenesulphonate) stands out due to its specific coordination to calcium ions, which imparts unique chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
特性
CAS番号 |
71463-38-2 |
|---|---|
分子式 |
C20H20CaN2O10S2 |
分子量 |
552.6 g/mol |
IUPAC名 |
calcium;3-(3-oxobutanoylamino)benzenesulfonate |
InChI |
InChI=1S/2C10H11NO5S.Ca/c2*1-7(12)5-10(13)11-8-3-2-4-9(6-8)17(14,15)16;/h2*2-4,6H,5H2,1H3,(H,11,13)(H,14,15,16);/q;;+2/p-2 |
InChIキー |
APISXHYGURONAP-UHFFFAOYSA-L |
正規SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].CC(=O)CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)

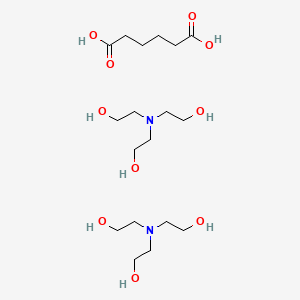

![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
